molecular formula C14H20N2O2 B13828488 (2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester

(2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester

Cat. No.: B13828488
M. Wt: 248.32 g/mol
InChI Key: KLFYFYJXRLTUNU-UHFFFAOYSA-N
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Description

(2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . The choice of method depends on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-(2-methylpiperidin-4-yl)carbamate

InChI

InChI=1S/C14H20N2O2/c1-11-9-13(7-8-15-11)16-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3,(H,16,17)

InChI Key

KLFYFYJXRLTUNU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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